REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[O:8].[CH2:9](O)[CH2:10][OH:11].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[O:8]1[CH2:9][CH2:10][O:11][CH:7]1[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1
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Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
3
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a Dean-Stark head
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
separating the water
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo to 1/2 of its volume
|
Type
|
ADDITION
|
Details
|
poured into a 5 L flask
|
Type
|
ADDITION
|
Details
|
containing a cold (5° C.) sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a dark oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled (1 mm/100°-110° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 349.1 g | |
YIELD: PERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |